

# Preparing SSR504734 Solutions for Injection: Application Notes and Protocols

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## Compound of Interest

Compound Name: SSR504734

Cat. No.: B1681116

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## Introduction

**SSR504734** is a selective and reversible inhibitor of the glycine transporter 1 (GlyT1). By blocking GlyT1, **SSR504734** increases the extracellular concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.<sup>[1][2][3][4][5][6][7]</sup> This potentiation of NMDA receptor-mediated neurotransmission makes **SSR504734** a valuable tool for research in various neurological and psychiatric disorders, including schizophrenia.<sup>[1][2][3]</sup> Proper preparation of **SSR504734** solutions is critical for ensuring accurate dosing and obtaining reliable results in preclinical studies. These application notes provide detailed protocols for the preparation of **SSR504734** solutions for in vivo injection.

## Data Presentation

### Table 1: Physicochemical Properties and Solubility of SSR504734

Property	Value	Source
Molecular Weight	433.29 g/mol	MedChemExpress
Appearance	White to off-white solid	MedChemExpress
Solubility		
DMSO	100 mg/mL (230.79 mM)	MedChemExpress
In various vehicles	≥ 2.5 mg/mL	[8]

**Table 2: Recommended Vehicles for SSR504734 Injection Solutions**

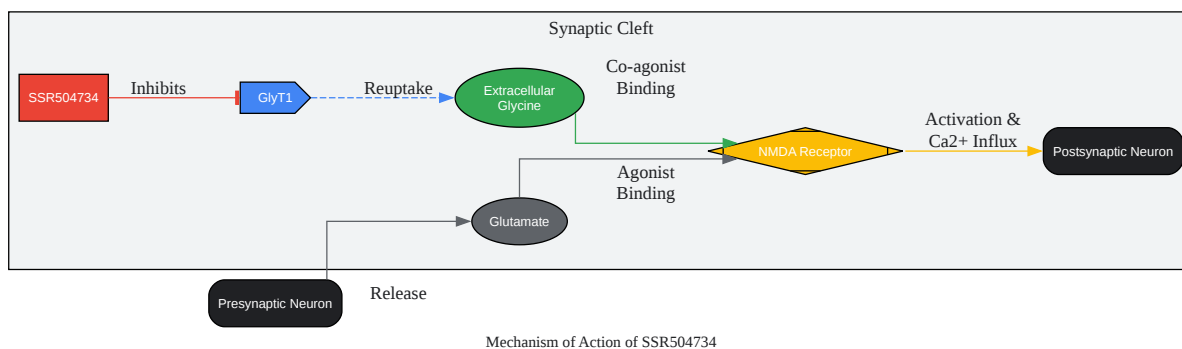
Vehicle Composition	Resulting Solution	Recommended Use	Source
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	Suspended solution	Oral and intraperitoneal injection	[8]
10% DMSO, 90% (20% SBE-β-CD in Saline)	Clear solution	Intraperitoneal injection	[8]
10% DMSO, 90% Corn Oil	Clear solution	Oral and intraperitoneal injection	[8]
Saline	Solution	Intraperitoneal injection	[4][9]

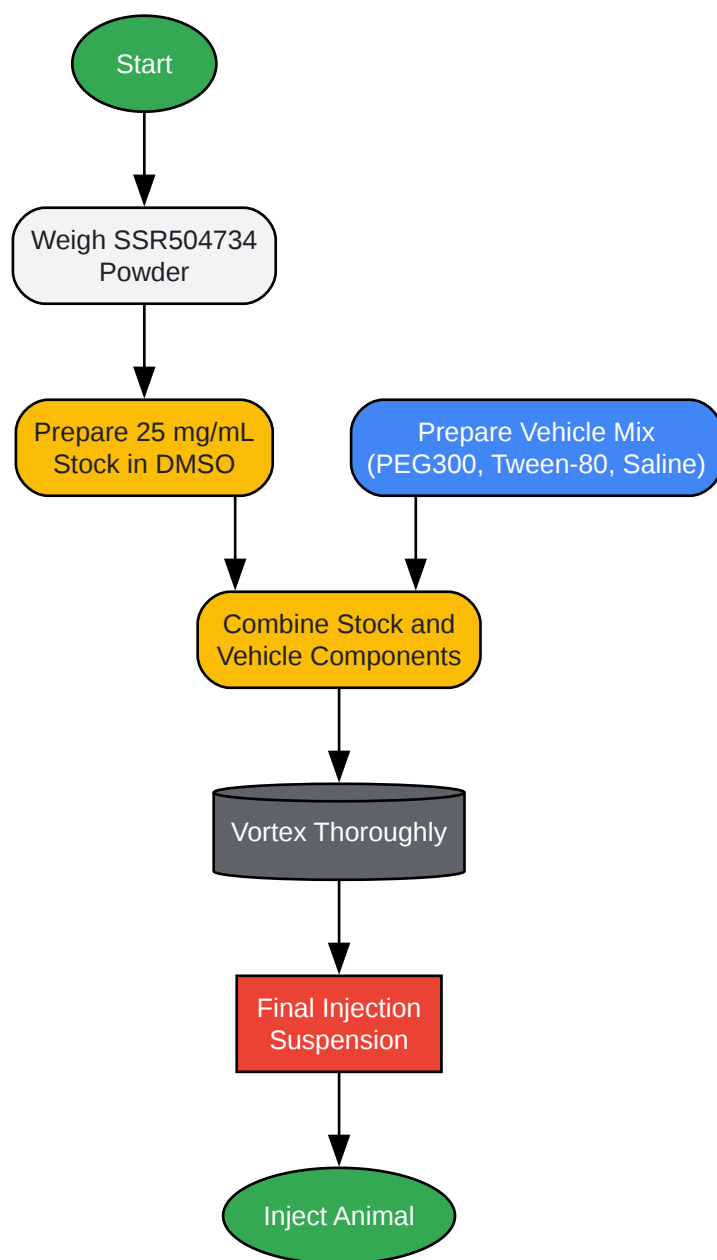
**Table 3: Reported In Vivo Dosages of SSR504734**

Animal Model	Dosage Range (mg/kg)	Administration Route	Reference
Rats	3 - 10 mg/kg	Intraperitoneal (IP)	[3]
Mice	10 - 30 mg/kg	Intraperitoneal (IP)	[2]
Rats	1 - 100 mg/kg	Intraperitoneal (IP) and Oral (p.o.)	MedChemExpress

## Signaling Pathway of SSR504734

**SSR504734**'s mechanism of action involves the inhibition of the GlyT1 transporter, which is responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1] This inhibition leads to an accumulation of extracellular glycine. Glycine acts as a mandatory co-agonist for the activation of NMDA receptors by glutamate.[1] [4] By increasing the availability of glycine, **SSR504734** potentiates NMDA receptor activity, thereby enhancing glutamatergic neurotransmission.[2][3]





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